molecular formula C11H9N B15071994 6-Ethynyl-2-methylindolizine CAS No. 101650-63-9

6-Ethynyl-2-methylindolizine

Cat. No.: B15071994
CAS No.: 101650-63-9
M. Wt: 155.20 g/mol
InChI Key: IJBDZDVVTVVKGH-UHFFFAOYSA-N
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Description

6-Ethynyl-2-methylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and significant biological activities. The presence of an ethynyl group at the 6-position and a methyl group at the 2-position of the indolizine ring imparts distinct chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-2-methylindolizine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpyridine with ethynyl bromide in the presence of a base such as potassium carbonate can lead to the formation of the desired indolizine derivative. The reaction typically requires refluxing in an organic solvent like toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Ethynyl-2-methylindolizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Ethynyl-2-methylindolizine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethynyl-2-methylindolizine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 6-Ethynyl-2-methylindolizine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research applications .

Properties

CAS No.

101650-63-9

Molecular Formula

C11H9N

Molecular Weight

155.20 g/mol

IUPAC Name

6-ethynyl-2-methylindolizine

InChI

InChI=1S/C11H9N/c1-3-10-4-5-11-6-9(2)7-12(11)8-10/h1,4-8H,2H3

InChI Key

IJBDZDVVTVVKGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=CC2=C1)C#C

Origin of Product

United States

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